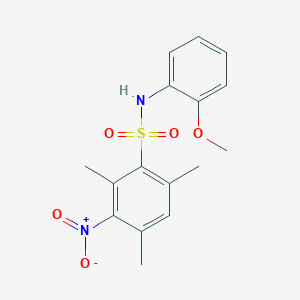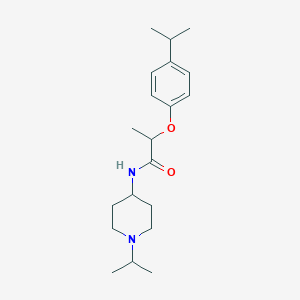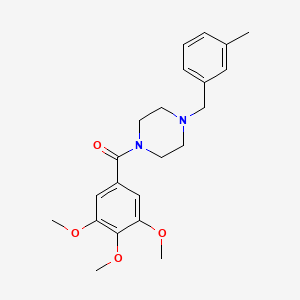
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTB is a sulfonamide derivative that has been synthesized using a variety of methods.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding leads to the inhibition of the enzyme's activity, which could potentially lead to the development of novel cancer therapies.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to reduce the pH of cancer cells, leading to their death. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide in lab experiments is its high yield synthesis method. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized in large quantities, making it suitable for various applications. However, one of the limitations of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is its potential toxicity. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have toxic effects on various cell lines, which could limit its use in some applications.
将来の方向性
There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide. One of the potential applications of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of novel cancer therapies. The inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide could be used as a target for the development of new anticancer drugs.
Another future direction for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of new fluorescent probes for the detection of nitrite ions in biological samples. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.
Conclusion
In conclusion, N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods, and it has been extensively studied for its potential applications in cancer research, enzyme inhibition, and as a fluorescent probe. The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood, but it has been suggested that it inhibits the activity of carbonic anhydrase IX. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, including the development of novel cancer therapies and new fluorescent probes for the detection of nitrite ions in biological samples.
合成法
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most widely used methods is the reaction of 2-methoxyaniline with 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a yellow solid with a high yield.
科学的研究の応用
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and as a fluorescent probe. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of novel cancer therapies.
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been used as a fluorescent probe to detect the presence of nitrite ions in biological samples. Nitrite ions are important biomolecules that play a crucial role in various physiological processes. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-9-11(2)16(12(3)15(10)18(19)20)24(21,22)17-13-7-5-6-8-14(13)23-4/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSCKZDNVRORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)

![N-(5-bromo-2-hydroxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5134452.png)

![1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5134462.png)
![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5134486.png)
![N-cyclopentyl-2-(1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5134489.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)
![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
![1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)